molecular formula C14H14N2O4S2 B2493364 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034340-62-8

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No. B2493364
CAS RN: 2034340-62-8
M. Wt: 338.4
InChI Key: KFODCVYUOYVEEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide, often involves multi-step reactions starting from basic heterocyclic compounds. A study by Filimonov et al. (2006) describes a convenient method for synthesizing novel 5‐substituted 3‐methylisoxazole‐4‐sulfonamides, showcasing the versatility of isoxazole derivatives in forming complex sulfonamide structures through reactions with aromatic and heteroaromatic aldehydes (Filimonov et al., 2006).

Molecular Structure Analysis

The analysis of the molecular structure of compounds like this compound involves detailed spectroscopic and crystallographic techniques. Studies often focus on the geometric configuration, bond lengths, angles, and the overall 3D structure of the molecule. For similar compounds, Chohan and Shad (2011) investigated sulfonamide-derived ligands and their transition metal complexes, providing insights into the molecular structure through X-ray diffraction methods (Chohan & Shad, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular structure. The presence of the sulfonamide group, in particular, offers diverse chemical behavior, allowing for various reactions including sulfonation, amidation, and complex formation with metals. Research by Sappani and Karthikeyan (2014) on similar sulfonamide compounds highlights their potential as corrosion inhibitors, demonstrating the chemical utility of sulfonamide derivatives (Sappani & Karthikeyan, 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and can significantly influence its application in scientific research. For instance, Schnitzer and Foster (1946) explored the solubility and toxicity of similar sulfonamide compounds, providing valuable data for their practical use (Schnitzer & Foster, 1946).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and its behavior under different chemical conditions, are essential for its application in research. These properties are dictated by the nature of its constituent heterocycles and the sulfonamide group. Studies like those conducted by Yin et al. (2008) on the synthesis and reactivity of related heterocyclic compounds shed light on the versatile chemical properties of these molecules (Yin et al., 2008).

Future Directions

Thiophene and isoxazole derivatives have been the focus of many recent studies due to their wide range of biological activities . Future research could explore the potential biological activities of this compound, as well as develop more efficient synthesis methods.

properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODCVYUOYVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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